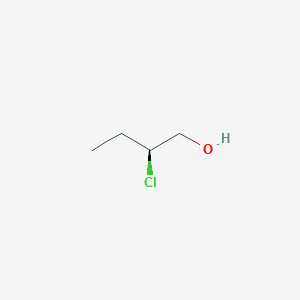
(3,4-Dimethoxyphenyl)phosphonous dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)phosphonous dichloride is an organophosphorus compound characterized by the presence of a phosphonous dichloride group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)phosphonous dichloride typically involves the reaction of 3,4-dimethoxyphenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the phosphorus trichloride. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)phosphonous dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous dichloride group to a phosphine.
Substitution: The chlorine atoms in the phosphonous dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethoxyphenyl)phosphonous dichloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphorus center.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants and other phosphorus-based materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)phosphonous dichloride involves the reactivity of the phosphorus center. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex phosphorus-containing molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Similar structure but lacks the methoxy groups on the phenyl ring.
Dichlorophenylphosphine: Contains a phenyl ring but with different substituents on the phosphorus atom.
Diphenylphosphinic chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
(3,4-Dimethoxyphenyl)phosphonous dichloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
53534-49-9 |
|---|---|
Molecular Formula |
C8H9Cl2O2P |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
dichloro-(3,4-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2O2P/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3 |
InChI Key |
GTOUMFANGNZOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)P(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


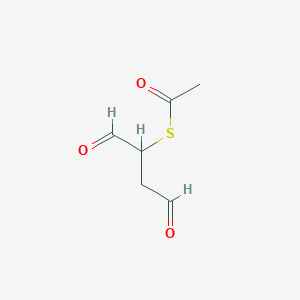
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
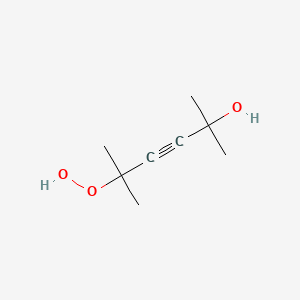
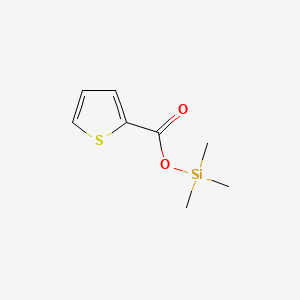

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

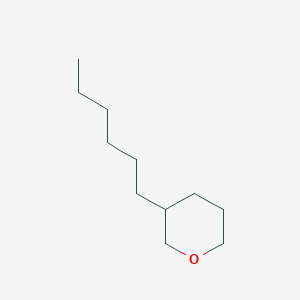
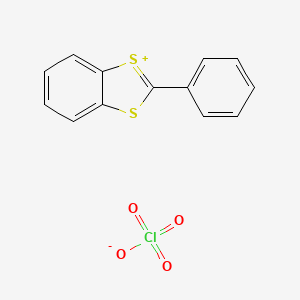
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
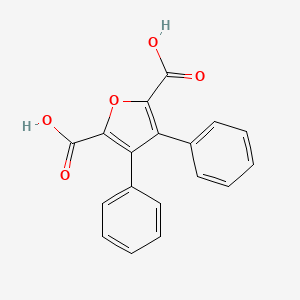
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)
